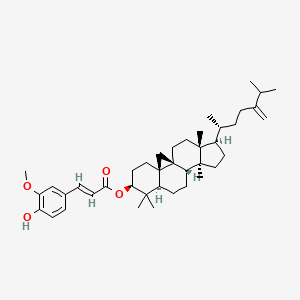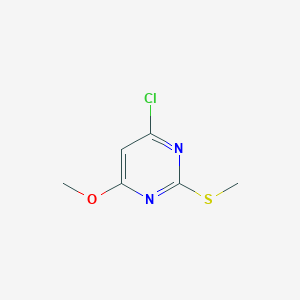
4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H7ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6-methoxy-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in methanol at room temperature. This reaction proceeds via nucleophilic substitution, where the methoxy group replaces one of the chlorine atoms .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, amines in ethanol, or thiols in aqueous solutions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-(methylthio)pyrimidine, 4-alkoxy-6-methoxy-2-(methylthio)pyrimidine.
Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.
Suzuki-Miyaura Coupling: 4-aryl-6-methoxy-2-(methylthio)pyrimidines
Scientific Research Applications
4-Chloro-6-methoxy-2-(methylthio)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Uniqueness
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLFWGITLMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431541 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-42-2 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the synthesis of 2-cyanopyrimidines?
A1: this compound serves as a key intermediate in the synthesis of 2-cyanopyrimidines []. The compound undergoes a two-step transformation: first, oxidation to its corresponding sulfone, followed by displacement of the sulfinate group with potassium cyanide (KCN), ultimately yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

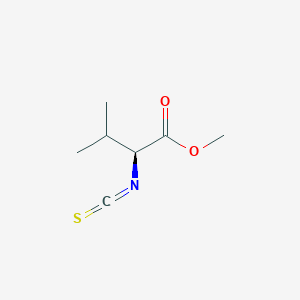

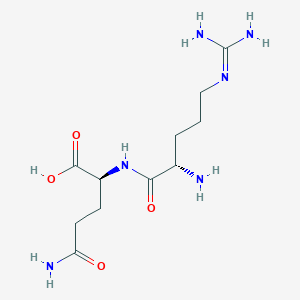
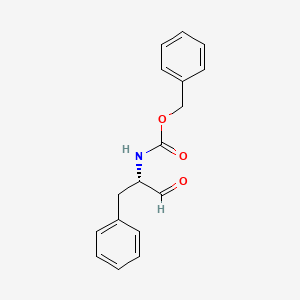
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

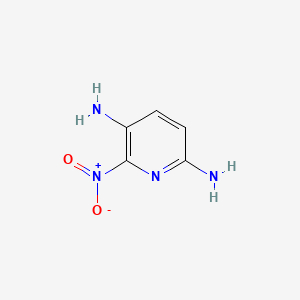


![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
